(2R,3R,4S,5R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-(3-azidopyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-olate
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Overview
Description
The compound (2R,3R,4S,5R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-(3-azidopyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-olate is a complex organic molecule with significant potential in various scientific fields. This compound features multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the azidopyridin-1-ium group.
Phosphorylation reactions: to attach the hydroxyphosphoryl groups.
Glycosylation reactions: to form the oxolan ring structures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for scalability, including the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azidopyridin-1-ium group can be reduced to an amine.
Substitution: The phosphoryl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azidopyridin-1-ium group can interact with nucleophilic sites on proteins, while the phosphoryl groups can participate in phosphorylation reactions, altering the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-(3-azidopyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-olate: A similar compound with slight variations in the functional groups or stereochemistry.
Nucleoside analogs: Compounds with similar structures but different base or sugar components.
Properties
CAS No. |
50695-15-3 |
---|---|
Molecular Formula |
C20H25N9O13P2 |
Molecular Weight |
661.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-(3-azidopyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C20H25N9O13P2/c21-17-12-18(24-7-23-17)29(8-25-12)20-14(32)13(31)11(40-20)6-38-43(34,35)42-44(36,37)41-16-10(5-30)39-19(15(16)33)28-3-1-2-9(4-28)26-27-22/h1-4,7-8,10-11,13-16,19-20,30-32H,5-6H2,(H,34,35)(H,36,37)(H2,21,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
InChI Key |
MZCCDFKWCAZTHE-HISDBWNOSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)[O-])N=[N+]=[N-] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)[O-])N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)[O-])N=[N+]=[N-] |
Synonyms |
3-azidopyridine-adenine dinucleotide |
Origin of Product |
United States |
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